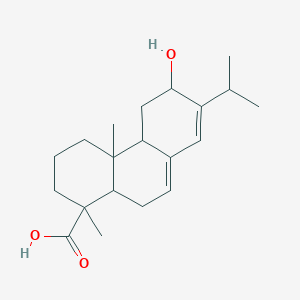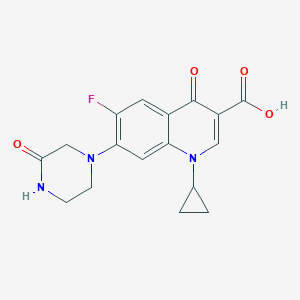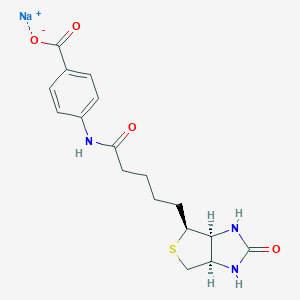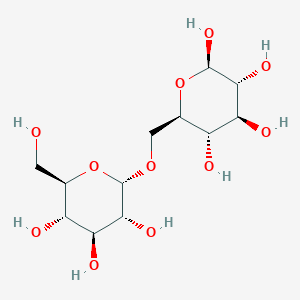
12-Hydroxyabietinsäure
Übersicht
Beschreibung
12-Hydroxyabietic acid is a naturally occurring diterpene acid primarily found in rosin, a resin obtained from pine trees. It is a colorless crystalline solid with the chemical formula C20H30O3 and a molecular weight of 318.45 g/mol
Wissenschaftliche Forschungsanwendungen
12-Hydroxyabietic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
Target of Action
12-Hydroxyabietic acid is a natural small molecule product (NSMP) that has been found to have anticancer activity . It is one of the four self-assembled tricyclic diterpene acids that have been discovered and developed for synergistic and safe antitumor chemotherapy . The primary targets of 12-Hydroxyabietic acid are cancer cells .
Mode of Action
The mode of action of 12-Hydroxyabietic acid involves its self-assembly into spheres or rods, which is speculated to be due to the coplanarity and orderliness of molecular arrangements . The compound is internalized into cells through a lysosome acidification uptake pathway .
Biochemical Pathways
It is known that the compound has a significant impact on cancer cells, leading to enhanced in vitro cytotoxicity .
Pharmacokinetics
The pharmacokinetics of 12-Hydroxyabietic acid involve its improved water-solubility, which leads to enhanced bioavailability . This property, along with its excellent biosafety, contributes to its highly efficient and safe in vivo anticancer efficacy .
Result of Action
The action of 12-Hydroxyabietic acid results in a significant inhibition of cancer cell growth. In fact, it has been shown to lead to an 81.2% inhibition rate with only three doses .
Biochemische Analyse
Biochemical Properties
12-Hydroxyabietic acid is a hydrophobic compound with a phenolic functional group . It is almost insoluble in water but has good solubility in organic solvents
Cellular Effects
Research has shown that 12-Hydroxyabietic acid exhibits anticancer activity . It has been found to have favorable anticancer activity in a study involving self-assembled tricyclic diterpene acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-Hydroxyabietic acid can be synthesized through the hydrolysis of rosin followed by acidification. The process involves heating rosin with water under alkaline conditions to produce carboxylic acids, which are then acidified to convert carboxyl groups into hydroxyl groups, yielding 12-Hydroxyabietic acid .
Industrial Production Methods: Industrial production of 12-Hydroxyabietic acid typically involves the extraction of rosin from pine trees, followed by chemical processing to isolate and purify the compound. The process may include steps such as solvent extraction, crystallization, and chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Hydroxyabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 12-Hydroxyabietic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions can occur in the presence of reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Vergleich Mit ähnlichen Verbindungen
Abietic Acid: Another diterpene acid found in rosin, known for its use in the production of varnishes and adhesives.
Dehydroabietic Acid: A derivative of abietic acid with potential biological activities, including antimicrobial and anticancer properties.
15-Hydroxy-dehydroabietic Acid: A hydroxylated derivative of dehydroabietic acid with enhanced biological activities.
Uniqueness: 12-Hydroxyabietic acid stands out due to its unique hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and contributes to its diverse range of applications in various fields .
Eigenschaften
IUPAC Name |
6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNISIGUMYFVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1O)(CCCC3(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-61-5 | |
| Record name | 12alpha-12-Hydroxy-7,13-abietadien-18-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 12-Hydroxyabietic acid?
A1: 12-Hydroxyabietic acid has been isolated from several coniferous tree species. This diterpene acid has been found in the pine cone of Pinus armandii and Pinus koraiensis .
Q2: What are the structural characteristics of 12-Hydroxyabietic acid?
A3: While the provided abstracts lack specific spectroscopic data, they identify 12-hydroxyabietic acid as a tricyclic diterpene acid . This implies the presence of three six-membered rings within its structure, characteristic of diterpenoids, and a carboxylic acid functional group. Further structural details would require referencing the full research articles or databases containing chemical information.
Q3: Are there any computational studies on 12-Hydroxyabietic acid and its analogs?
A4: One study mentions utilizing molecular dynamics simulations to explore the self-assembly performance and mechanism of four diterpene acids, including 12-hydroxyabietic acid . These simulations helped understand the molecular arrangement and driving forces behind the formation of different self-assembled structures like spheres and rods.
- [1] Self-assembled natural small molecule diterpene acids with favorable anticancer activity and biosafety for synergistically enhanced antitumor chemotherapy. Semantic Scholar.
- [2] [Studies on chemical constituents from pine cone of Pinus armandii]. Semantic Scholar.
- [3] [Isolation and identification of diterpenoids from Pinus koraiensis]. Semantic Scholar.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)








